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Compound of Interest

Compound Name: RGX-104

Cat. No.: B560420

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of RGX-104, a first-in-
class small molecule agonist of the Liver X Receptor (LXR), in combination with anti-PD-1
therapy. By targeting the LXR/Apolipoprotein E (ApoE) pathway, RGX-104 remodels the tumor
microenvironment, offering a promising strategy to enhance the efficacy of immune checkpoint
inhibitors.

Mechanism of Action: A Dual Approach to
Overcoming Immunosuppression

RGX-104 is an orally bioavailable LXR agonist that transcriptionally activates the ApoE gene.[1]
[2][3] This activation initiates a cascade of anti-tumor effects by modulating the innate immune
system.[4][5] The primary mechanism involves the depletion of myeloid-derived suppressor
cells (MDSCs), a key immunosuppressive cell population in the tumor microenvironment that is
associated with resistance to checkpoint inhibitors.[4][6] By inducing ApoE, RGX-104 triggers
apoptosis in MDSCs through the LRP8 receptor.[7] This reduction in MDSCs alleviates the
suppression of cytotoxic T lymphocytes (CTLSs), thereby enhancing the anti-tumor immune
response.[8][9] Concurrently, RGX-104 stimulates dendritic cells (DCs), which are crucial for
the proper activation and priming of T cells.[1]

In contrast, anti-PD-1 therapies work by blocking the interaction between the PD-1 receptor on
T cells and its ligand PD-L1, which is often expressed on tumor cells and other immune cells.
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This blockade releases the "brakes" on T cells, enabling them to recognize and attack cancer
cells.

The synergy between RGX-104 and anti-PD-1 therapy stems from their complementary
mechanisms. While anti-PD-1 therapy reinvigorates exhausted T cells, RGX-104 addresses the
immunosuppressive myeloid compartment, creating a more favorable environment for T-cell-
mediated killing. This dual approach has demonstrated superior anti-tumor activity compared to
either agent alone in preclinical and clinical settings.[3][9]

Preclinical Evidence: Murine Models Showcase
Synergy

In vivo studies using various murine cancer models have consistently demonstrated the
enhanced anti-tumor efficacy of combining RGX-104 with an anti-PD-1 antibody.

Animal Model Cancer Type Treatment Groups Key Findings

Co-administration

) significantly enhanced
RGX-104, Anti-PD-1, ] o
B16F10 Melanoma o anti-tumor activity
Combination _
compared to either

single agent.[8]

The combination
therapy yielded
Lewis Lung RGX-104, Anti-PD-1, synergistic anti-tumor
) Lung Cancer o o )
Carcinoma Combination activity without

adjuvant vaccination.

[8]

Combination

_ treatment showed
. RGX-104, Anti-PD-1, o _
CT26 Colon Carcinoma o significant anti-tumor
Combination S
activity in a PD-1

resistant model.[9]
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In these models, the combination therapy not only suppressed tumor growth more effectively
but also led to a significant increase in tumor-infiltrating cytotoxic T cells compared to anti-PD-1
therapy alone.[8]

Clinical Validation: Phase 1 Trial in Advanced
Cancers

A first-in-human, Phase 1 clinical trial (NCT02922764) evaluated RGX-104 as a monotherapy
and in combination with checkpoint inhibitors in patients with advanced solid tumors and
lymphomas who had progressed on standard-of-care regimens.[8][10]

Pharmacodynamic Effects of RGX-104

The trial demonstrated robust, dose-dependent target engagement and profound effects on the
immune system.

Parameter Method Key Findings

Dose-dependent increase in
ApoE gene expression in ApoE expression, confirming
Target Engagement
whole blood leukocytes robust LXR target

engagement.[11][12]

Substantial depletion of both

) granulocytic (up to 95%) and
] Flow cytometry of peripheral ] ]
MDSC Depletion blood monocytic MDSCs in the
00
majority of evaluable patients.

[OI11][13]

) Increased expression of PD-L1
- ) ) Flow cytometry of peripheral - o
Dendritic Cell Stimulation blood on dendritic cells, indicating
00
stimulation.[11]

Significant increase in
o Flow cytometry of peripheral activated (PD-1+GITR+) CD8+
T-Cell Activation ) o
blood T-cells in the majority of

evaluable patients.[9][11][13]
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Clinical Activity of RGX-104 and Anti-PD-1 Combination

In the combination arms of the Phase 1 study, which included nivolumab and ipilimumab,
promising clinical activity was observed in heavily pre-treated patients, including those who had
previously progressed on checkpoint inhibitors.[14]

Patient Population Outcome Key Findings

An ORR of 28.6% was

o o observed in evaluable patients
Checkpoint inhibitor Objective Response Rate )
] ] who had previously
refractory/resistant patients (ORR) )
progressed on checkpoint

inhibitors.[14]

) ) Durable partial responses,
Patients with PD-L1 ] )
) Partial Responses (PRs) some exceeding 11 months,
low/negative tumors _
were achieved.[14]

These findings suggest that RGX-104 can overcome resistance to checkpoint inhibitors and
induce durable responses.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of RGX-104 and a generalized
workflow for preclinical evaluation.
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RGX-104 Signaling Pathway

Click to download full resolution via product page

Caption: RGX-104 activates LXR, leading to ApoE expression, MDSC apoptosis, and
enhanced T-cell function.
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Preclinical Evaluation Workflow
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Click to download full resolution via product page

S

Caption: Workflow for preclinical assessment of RGX-104 and anti-PD-1 combination therapy.

Experimental Protocols
Murine Tumor Models

e Cell Lines and Implantation: Syngeneic tumor models such as B16F10 melanoma, Lewis
lung carcinoma (LLC), and CT26 colon carcinoma are commonly used.[9] Tumor cells are
injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

o Treatment Administration: Once tumors are palpable, mice are randomized into treatment
groups. RGX-104 is typically administered orally on a daily schedule (e.g., 100 mg/kg).[3]
Anti-PD-1 antibodies are administered via intraperitoneal injection on a specified schedule.
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e Tumor Measurement: Tumor volume is measured regularly using calipers (Volume = 0.5 x
length x width?). At the end of the study, tumors may be excised and weighed.

» Immune Cell Analysis: Tumors and spleens are harvested, and single-cell suspensions are
prepared. Flow cytometry is used to quantify immune cell populations, including MDSCs
(e.g., CD11b+Grl1+) and CD8+ T cells.

Human Clinical Trial (NCT02922764)

o Study Design: A Phase 1, first-in-human, dose-escalation and expansion study.[9]

o Patient Population: Patients with refractory solid tumors or lymphomas who have progressed
on standard-of-care therapies, including immune checkpoint inhibitors.[8]

o Treatment: RGX-104 was administered orally at various doses and schedules (e.g., 120 mg
QD, 240 mg QD for 21 days of a 28-day cycle, or continuous dosing).[9][13] Combination
cohorts received RGX-104 with approved checkpoint inhibitors like nivolumab or ipilimumab.
[14]

e Pharmacodynamic Assessments: Peripheral blood samples were collected at baseline and
at multiple time points during treatment.

o Gene Expression: Whole blood was analyzed for the expression of LXR target genes,
such as ApoE, using methods like quantitative PCR.[11]

o Immune Cell Monitoring: Flow cytometry was performed on peripheral blood mononuclear
cells (PBMCs) to quantify various immune cell populations, including granulocytic and
monocytic MDSCs, dendritic cells, and activated cytotoxic T-cells (e.g., PD-1+GITR+
CD8+ T-cells).[9][11]

» Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria (e.qg.,
RECIST).

Alternative and Comparative Therapies

While the combination of RGX-104 and anti-PD-1 therapy is a novel approach, other strategies
are being explored to overcome resistance to checkpoint inhibitors by targeting the myeloid
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compartment. These include:

o CSFIR inhibitors: These agents target colony-stimulating factor 1 receptor, which is crucial
for the survival and differentiation of macrophages.

o CCR2/5 inhibitors: These molecules block chemokine receptors involved in the recruitment
of myeloid cells to the tumor microenvironment.

e |IDOL1 inhibitors: Indoleamine 2,3-dioxygenase 1 is an enzyme that contributes to an
immunosuppressive environment.

Each of these approaches has a distinct mechanism of action and may be suitable for different
tumor types or patient populations. The unique advantage of RGX-104 lies in its specific
targeting of the LXR/ApoE pathway to deplete MDSCs, a population strongly implicated in
immunotherapy resistance.

Conclusion

The synergistic combination of RGX-104 and anti-PD-1 therapy represents a promising
immunotherapeutic strategy. By depleting immunosuppressive MDSCs and activating T cells,
RGX-104 creates a more favorable tumor microenvironment for the action of checkpoint
inhibitors. Preclinical data are robust, and early clinical results in heavily pre-treated patients,
including those resistant to prior checkpoint blockade, are encouraging. Ongoing and future
studies will further delineate the full potential of this combination therapy in various cancer

types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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